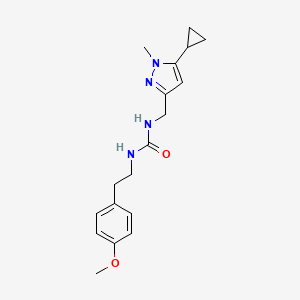![molecular formula C15H12F3NO3 B2962756 3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 439094-84-5](/img/structure/B2962756.png)
3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, also known as NAP-TFA, is a small molecule that has been used in a variety of scientific experiments and research studies. NAP-TFA has been found to have a wide range of biochemical and physiological effects, making it a useful tool for scientists looking to further their understanding of a variety of biological processes.
科学的研究の応用
Fluorescence Derivatization
The compound, due to its structural properties, is utilized in the development of fluorescent derivatizing agents for amino acids. For instance, its derivatization with amino acids leads to strongly fluorescent derivatives, useful in biological assays due to their emission wavelengths and good quantum yields. These derivatives facilitate the study of biological molecules under physiological conditions by providing a means to visually track the presence and concentration of specific amino acids in complex mixtures (Frade et al., 2007).
Polymer Chemistry
In polymer chemistry, the compound's derivatives are used for modifying polymers. For example, 1-naphthylacetic acid derivatives have been covalently bonded to polymeric supports, leading to the development of polymers with specific functional groups. This modification technique is applied to enhance the properties of polymers, such as their reactivity or ability to interact with other molecules, thereby broadening the application scope of polymers in material science and engineering (Soutif et al., 1994).
Synthetic Chemistry
The structural flexibility of 3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid derivatives makes them valuable intermediates in synthetic chemistry. They serve as precursors in the synthesis of various heterocyclic compounds, demonstrating antimicrobial activities, and are used in the development of new materials with specific optical properties. For example, naphthylamine-derived aromatic dicarboxylic acids are synthesized for the production of aromatic poly(amine−1,3,4-oxadiazole)s, showing potential as blue-light-emitting materials for optical applications (Liou et al., 2006).
特性
IUPAC Name |
3-naphthalen-1-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)14(22)19-12(8-13(20)21)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZYGVHHXAUOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)


![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)
![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)


![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

